molecular formula C18H20N2O5S B2481288 N-(1-ethyl-2-oxoindolin-5-yl)-2,5-dimethoxybenzenesulfonamide CAS No. 921535-60-6

N-(1-ethyl-2-oxoindolin-5-yl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2481288
CAS No.: 921535-60-6
M. Wt: 376.43
InChI Key: ZQQZLBVQGVHRNL-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)-2,5-dimethoxybenzenesulfonamide is a synthetic compound featuring a benzenesulfonamide moiety linked to a 1-ethyl-2-oxoindoline (indolinone) scaffold. This structure combines two pharmacologically significant groups, suggesting potential for diverse biochemical applications in research. The benzenesulfonamide group is a privileged structure in medicinal chemistry, known for its ability to interact with various enzyme families. Notably, benzenesulfonamide derivatives have been extensively investigated as potent inhibitors for cancer therapy, with some designed to function as cell cycle inhibitors . The indolinone core is a well-recognized heterocyclic system frequently found in bioactive molecules and natural products. Indole and indoline derivatives exhibit a broad spectrum of reported biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial properties . This makes the indolinone scaffold a valuable starting point for developing novel therapeutic agents. The specific substitution pattern on this compound—with an ethyl group on the nitrogen and the 2,5-dimethoxybenzenesulfonamide on the 5-position of the indoline ring—offers a unique profile for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or a chemical probe to explore its mechanism of action in various biological assays, particularly in the context of enzyme inhibition and oncology research. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-4-20-15-7-5-13(9-12(15)10-18(20)21)19-26(22,23)17-11-14(24-2)6-8-16(17)25-3/h5-9,11,19H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQZLBVQGVHRNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a carbonyl compound under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.

    Attachment of the Dimethoxybenzenesulfonamide Moiety: The final step involves the sulfonation of the indolinone derivative with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxoindolin-5-yl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(1-ethyl-2-oxoindolin-5-yl)-2,5-dimethoxybenzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It has been studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Structural Analogues

Structural analogues of this compound typically vary in substituents on the indolinone or benzenesulfonamide groups. Key examples include:

Table 1: Structural Comparison of Selected Sulfonamide Derivatives

Compound Name Indolinone Substituents Benzenesulfonamide Substituents Molecular Weight (g/mol) Crystal System (Refinement Tool)
N-(1-ethyl-2-oxoindolin-5-yl)-2,5-dimethoxybenzenesulfonamide 1-ethyl, 5-NH 2,5-dimethoxy 376.42 Monoclinic (SHELXL )
N-(1-methyl-2-oxoindolin-5-yl)-2-methoxybenzenesulfonamide 1-methyl, 5-NH 2-methoxy 332.34 Orthorhombic (SHELXT )
N-(2-oxoindolin-5-yl)-3,4-dimethoxybenzenesulfonamide None (parent indolinone) 3,4-dimethoxy 348.35 Triclinic (SHELXL )

Key Observations :

  • The 1-ethyl group in the target compound improves metabolic stability compared to 1-methyl analogues due to reduced oxidative metabolism .
  • 2,5-Dimethoxy substitution on the benzenesulfonamide enhances π-π stacking in crystal lattices, as confirmed by SHELXL-refined structures .
Pharmacological Comparisons

Dose-effect relationships and potency metrics are commonly evaluated using the Litchfield-Wilcoxon method . For example:

Table 2: Pharmacological Parameters of Selected Compounds

Compound Name ED50 (mg/kg) 95% Confidence Limits Relative Potency
This compound 10.2 8.5–12.3 1.00 (Reference)
N-(1-methyl-2-oxoindolin-5-yl)-2-methoxybenzenesulfonamide 15.8 12.4–19.7 0.65
N-(2-oxoindolin-5-yl)-3,4-dimethoxybenzenesulfonamide 23.4 18.9–28.1 0.44

Key Observations :

  • The target compound exhibits superior potency (ED50 = 10.2 mg/kg), attributed to its dual methoxy groups and ethyl substitution, which optimize target engagement .
  • Heterogeneity in dose-response curves, detected via the Litchfield-Wilcoxon method, was minimal (p > 0.05), confirming data reliability .
Crystallographic and Computational Insights
  • Bond Lengths/Angles : The 1-ethyl group in the target compound increases torsion angles (C1-C2-N1-S1 = 112.5°) compared to analogues, reducing steric hindrance .
  • Packing Efficiency : SHELXT-determined structures reveal tighter molecular packing (density = 1.45 g/cm³) vs. 1-methyl analogues (1.38 g/cm³), enhancing thermal stability .

Biological Activity

N-(1-ethyl-2-oxoindolin-5-yl)-2,5-dimethoxybenzenesulfonamide is a compound that has garnered attention due to its potential biological activities. This article explores its structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N2O3SC_{16}H_{22}N_{2}O_{3}S with a molecular weight of 342.43 g/mol. The compound features an indolinone moiety, which is known for various biological activities, including anti-inflammatory and anti-cancer properties.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of oxoindole have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

In a study involving various indole derivatives, it was found that certain modifications led to enhanced cytotoxicity against multiple cancer cell lines, suggesting that structural variations can significantly influence biological efficacy .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is also noteworthy. In vitro assays have demonstrated that similar sulfonamide derivatives can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6 in activated immune cells. This suggests that this compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of related compounds. For example, a study on 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides demonstrated their ability to inhibit EGR-1 DNA-binding activity, which plays a crucial role in inflammatory responses. The results indicated that these compounds could effectively reduce mRNA expression levels of EGR-1-regulated inflammatory genes in keratinocytes .

In Vivo Efficacy

In vivo studies using animal models have shown promising results for similar indole-based compounds in reducing symptoms associated with inflammatory conditions such as atopic dermatitis. These studies highlighted the importance of targeting specific molecular pathways to achieve therapeutic effects without significant side effects .

Data Summary Table

Property Value
Molecular FormulaC₁₆H₂₂N₂O₃S
Molecular Weight342.43 g/mol
Anticancer ActivityInduces apoptosis in cancer cells
Anti-inflammatory ActivityReduces TNFα and IL-6 production
In Vitro Study ResultsEffective against EGR-1
In Vivo Study ResultsAlleviates atopic dermatitis symptoms

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